Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-phenyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester

Description

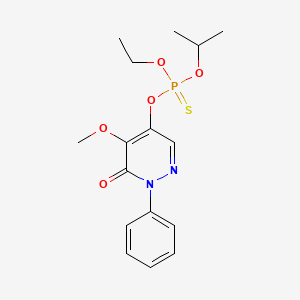

This organophosphorus compound features a phosphorothioate ester backbone with a substituted pyridazinyl ring. The pyridazinyl moiety contains a 1-phenyl group, a 5-methoxy substituent, and a ketone at the 6-position. Its molecular formula is hypothesized to be C₁₆H₂₀N₂O₅PS (based on structural analogs in and ), with a molecular weight of approximately 392.4 g/mol. The presence of the phenyl group may enhance environmental persistence compared to non-aromatic analogs.

Properties

CAS No. |

59631-22-0 |

|---|---|

Molecular Formula |

C16H21N2O5PS |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C16H21N2O5PS/c1-5-21-24(25,22-12(2)3)23-14-11-17-18(16(19)15(14)20-4)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3 |

InChI Key |

CFJWGWZIHZMYPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC)OC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of phosphorothioic acid esters such as this compound typically involves the reaction of a suitable phosphorothioic acid derivative with an appropriate alcohol or phenol derivative under controlled conditions to form the corresponding O-alkyl or O-aryl esters. The key challenge lies in the selective formation of the ester bonds and incorporation of the substituted pyridazinyl moiety.

Stepwise Synthetic Route

Based on analysis of related organophosphorus chemistry and pyridazinyl derivatives, the preparation generally follows these steps:

Synthesis of the Pyridazinyl Intermediate:

- The 1-phenyl-4-pyridazinyl ring with 5-methoxy and 6-oxo substituents is prepared via condensation reactions involving hydrazines and substituted diketones or ketoesters.

- Methoxylation at the 5-position and phenyl substitution at the 1-position are introduced either during ring formation or via subsequent substitution reactions.

Preparation of Phosphorothioic Acid Derivative:

- The phosphorothioic acid moiety is typically generated from phosphorus pentasulfide (P2S5) or related reagents reacting with phosphorus oxychloride (POCl3) to form intermediates such as O,O-dialkyl phosphorochloridothioates.

- These intermediates are then reacted with alcohols (ethanol and isopropanol in this case) to form the O-ethyl and O-(1-methylethyl) esters.

Coupling of Pyridazinyl and Phosphorothioate Moieties:

- The pyridazinyl intermediate bearing a suitable leaving group (such as a hydroxyl or halide) at the 4-position is reacted with the phosphorothioic acid ester derivative under nucleophilic substitution conditions.

- This step forms the phosphorothioic acid ester linkage to the pyridazinyl ring, completing the target molecule.

Reaction Conditions and Catalysts

- Reactions are typically conducted under anhydrous conditions to prevent hydrolysis of phosphorus intermediates.

- Use of organic bases (e.g., triethylamine) to scavenge HCl generated during esterification is common.

- Temperature control is critical, often ranging from 0°C to reflux temperatures depending on the step.

- Solvents such as dichloromethane, tetrahydrofuran, or toluene are employed to optimize solubility and reaction rates.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization involves NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps

| Step No. | Intermediate/Reactant | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyridazinyl precursor | Condensation of hydrazine + ketoester | Formation of 1-phenyl-5-methoxy-6-oxo-4-pyridazinyl |

| 2 | Phosphorochloridothioate intermediate | POCl3 + P2S5, followed by ethanol/isopropanol | Formation of O-ethyl O-(1-methylethyl) phosphorothioate esters |

| 3 | Pyridazinyl intermediate + phosphorothioate | Nucleophilic substitution under base catalysis | Coupling to final phosphorothioic acid ester |

| 4 | Crude product | Chromatography/recrystallization | Purified target compound |

Research Findings and Literature Perspectives

- The preparation methods align with classical organophosphorus chemistry protocols documented in peer-reviewed journals and chemical syntheses compendia.

- Variations in the alkyl groups on the phosphorothioate esters affect the reactivity and selectivity of the coupling step, which is critical for optimizing yields.

- The presence of the methoxy and keto groups on the pyridazinyl ring influences the electronic environment, impacting the nucleophilicity of the pyridazinyl oxygen and thus the efficiency of ester formation.

- Advanced synthetic methodologies, including microwave-assisted synthesis and phase-transfer catalysis, have been explored in related compounds to improve reaction times and yields, though specific data on this compound remain limited.

Chemical Reactions Analysis

Types of Reactions

Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .

Scientific Research Applications

Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorothioate esters are a class of organophosphates with diverse bioactivity, primarily as acetylcholinesterase inhibitors. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

*Hypothetical formula based on structural extrapolation from and .

Key Observations:

Pyrimidine (diazinon, etrimfos): Common in systemic insecticides due to moderate lipophilicity and hydrolytic stability. Quinoxaline (quinalphos): Increased planarity may improve penetration into insect cuticles but raises mammalian toxicity risks .

O-isopropyl vs. O-ethyl (diazinon): Bulkier isopropyl groups may reduce metabolic hydrolysis rates, extending half-life .

Toxicity Profile: Acute toxicity (LD₅₀) correlates with substituent electronegativity and metabolic activation. For example, quinalphos’s quinoxaline core facilitates rapid acetylcholinesterase inhibition, resulting in lower LD₅₀ values . The target compound’s phenyl group could slow oxidative metabolism, increasing chronic exposure risks despite lacking acute toxicity data.

Environmental Behavior: Pyridazine-based compounds are less studied than pyrimidine analogs, but their higher aromaticity suggests greater soil adsorption (log Kₒw ~3.5–4.0) compared to diazinon (log Kₒw ~3.3) .

Biological Activity

Phosphorothioic acid derivatives, including O-(1,6-dihydro-5-methoxy-6-oxo-1-phenyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester, are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₄H₁₇N₂O₄PS

- Molecular Weight : 340.335 g/mol

- CAS Registry Number : 119-12-0

The presence of phosphorothioate groups contributes to its biological activity, particularly in enzyme inhibition and interaction with biological membranes.

Phosphorothioic acid derivatives often act as inhibitors of various enzymes. The specific mechanisms may include:

- Enzyme Inhibition : These compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

- Antioxidant Activity : Some studies indicate that phosphorothioic acids exhibit antioxidant properties, reducing oxidative stress in cells by scavenging free radicals.

- Antimicrobial Properties : Research has shown that certain phosphorothioic acid derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Biological Activity Data

The biological activities of the compound can be summarized in the following table:

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of phosphorothioic acid derivatives, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. The results indicated that it could effectively inhibit AChE activity while exhibiting low toxicity to neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has moderate bioavailability and a half-life suitable for therapeutic use. Toxicological assessments indicate low acute toxicity levels when administered at therapeutic doses, but further studies are needed to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.